

In Vitro Characterization of AI-10-47: A Technical Guide

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Compound of Interest

Compound Name: AI-10-47
Cat. No.: B10824809

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This technical guide provides an in-depth overview of the in vitro characterization of **AI-10-47**, a small molecule inhibitor of the protein-protein interaction between Core-Binding Factor Beta (CBF β) and Runt-related transcription factor 1 (RUNX1). This interaction is crucial for the function of the RUNX1 transcription factor, which plays a pivotal role in hematopoiesis and is frequently dysregulated in various cancers, including acute myeloid leukemia (AML) and certain solid tumors. **AI-10-47** serves as a valuable research tool for studying the biological consequences of inhibiting the CBF β -RUNX1 axis.

Core Mechanism of Action

AI-10-47 is a derivative of the initial lead compound AI-4-57, developed to have improved metabolic stability.^[1] It functions by allosterically binding to CBF β , which induces a conformational change that prevents its association with RUNX1. This disruption of the CBF β -RUNX1 heterodimer leads to the inhibition of RUNX1-mediated gene transcription.

Quantitative Data Summary

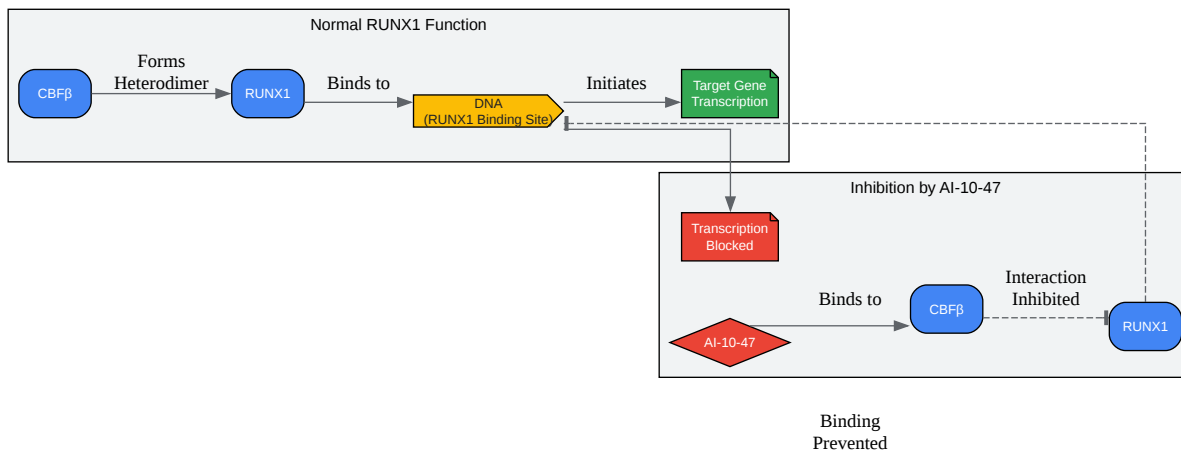
The following table summarizes the key quantitative data for the in vitro activity of **AI-10-47**.

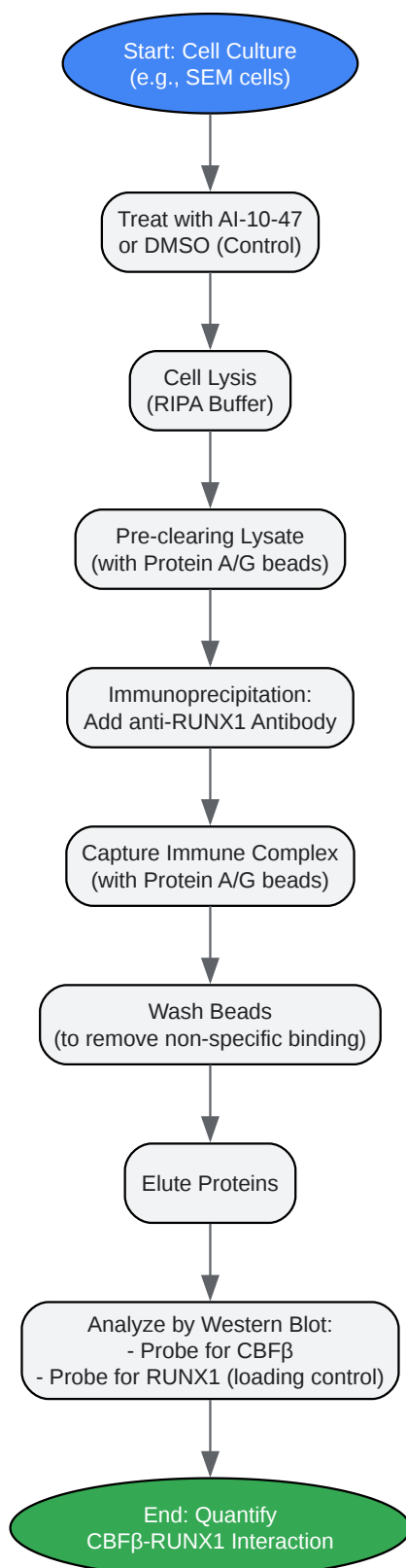
Parameter	Assay	Value	Target	Notes
IC50	FRET	3.2 μ M	CBF β -RUNX Interaction	Represents the concentration of AI-10-47 required to inhibit 50% of the CBF β -RUNX1 interaction in a biochemical assay.[2]

Note: While direct binding affinity data (Kd) for **AI-10-47** from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not readily available in the reviewed literature, the related and more potent bivalent inhibitor, AI-10-49, has a reported Kd of 168 nM for the CBF β -SMMHC fusion protein as determined by ITC.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.





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References

- [1. Small Molecule Inhibitor of CBF \$\beta\$ -RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. A small-molecule inhibitor of the aberrant transcription factor CBF \$\beta\$ -SMMHC delays leukemia in mice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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